
3-Pyridinesulfonamide, 5-bromo-6-chloro-N-(2,3-dichlorophenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Pyridinesulfonamide, 5-bromo-6-chloro-N-(2,3-dichlorophenyl)- is a chemical compound that belongs to the class of pyridinesulfonamides This compound is characterized by the presence of a pyridine ring substituted with sulfonamide, bromine, chlorine, and dichlorophenyl groups
Vorbereitungsmethoden
The synthesis of 3-Pyridinesulfonamide, 5-bromo-6-chloro-N-(2,3-dichlorophenyl)- involves several steps. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pyridine, sulfonamide, bromine, chlorine, and dichlorophenyl derivatives.
Reaction Conditions: The reaction typically involves the use of solvents like dichloromethane or dimethylformamide, and catalysts such as palladium or copper salts.
Synthetic Steps: The process may include halogenation, sulfonation, and coupling reactions to introduce the desired functional groups onto the pyridine ring.
Purification: The final product is purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
3-Pyridinesulfonamide, 5-bromo-6-chloro-N-(2,3-dichlorophenyl)- undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the halogen atoms (bromine and chlorine) can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: It can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the halogens.
Wissenschaftliche Forschungsanwendungen
3-Pyridinesulfonamide, 5-bromo-6-chloro-N-(2,3-dichlorophenyl)- has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design.
Biological Studies: Researchers investigate its biological activities, including antibacterial, antiviral, and antitumor properties.
Material Science: The compound is explored for its potential use in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 3-Pyridinesulfonamide, 5-bromo-6-chloro-N-(2,3-dichlorophenyl)- involves its interaction with molecular targets such as enzymes and receptors. For example, as a PI3K inhibitor, it binds to the active site of the enzyme, preventing its activity and thereby inhibiting cancer cell growth . The compound’s structure allows it to form specific interactions with its targets, leading to its biological effects.
Vergleich Mit ähnlichen Verbindungen
3-Pyridinesulfonamide, 5-bromo-6-chloro-N-(2,3-dichlorophenyl)- can be compared with other pyridinesulfonamide derivatives:
5-Bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide: This compound has a similar structure but with different substituents on the pyridine ring.
5-Bromo-6-chloro-N-methylpyridine-3-sulfonamide: Another related compound with a methyl group instead of the dichlorophenyl group.
5-Bromo-3-pyridinesulfonamide: A simpler derivative with fewer substituents, used for comparison in biological activity studies.
Eigenschaften
CAS-Nummer |
622818-39-7 |
|---|---|
Molekularformel |
C11H6BrCl3N2O2S |
Molekulargewicht |
416.5 g/mol |
IUPAC-Name |
5-bromo-6-chloro-N-(2,3-dichlorophenyl)pyridine-3-sulfonamide |
InChI |
InChI=1S/C11H6BrCl3N2O2S/c12-7-4-6(5-16-11(7)15)20(18,19)17-9-3-1-2-8(13)10(9)14/h1-5,17H |
InChI-Schlüssel |
XKNIQKPMKQJHQL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)Cl)Cl)NS(=O)(=O)C2=CC(=C(N=C2)Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


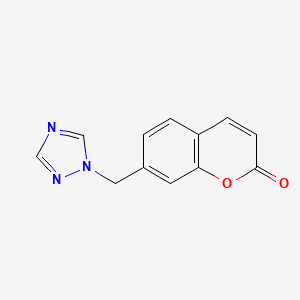
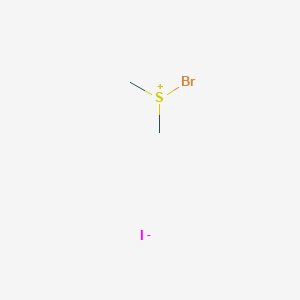
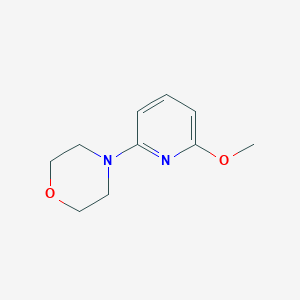
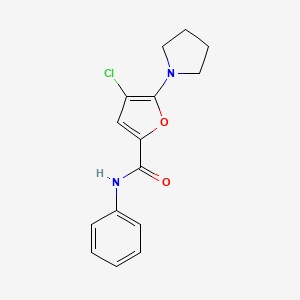
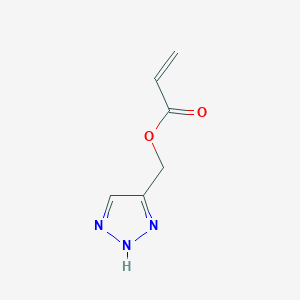
![1,3-Dioxane-4,6-dione, 5-[(3,5-dimethoxyphenyl)methyl]-2,2-dimethyl-](/img/structure/B14213976.png)
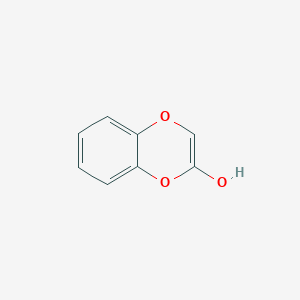

![[3-[[3-(Trifluoromethyl)phenyl]methoxy]phenyl]thiourea](/img/structure/B14214002.png)

![[6-(3,5-Dimethylphenyl)pyridin-2-yl]methanol](/img/structure/B14214011.png)
![Hexanamide, 6-hydroxy-N-[2-hydroxy-1-(hydroxymethyl)heptadecyl]-](/img/structure/B14214015.png)
![3-[3,5-Di(propan-2-yl)phenyl]but-2-en-1-ol](/img/structure/B14214020.png)

